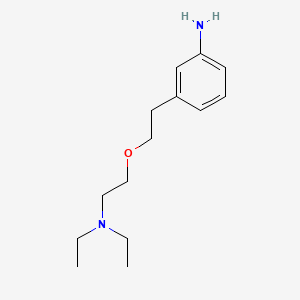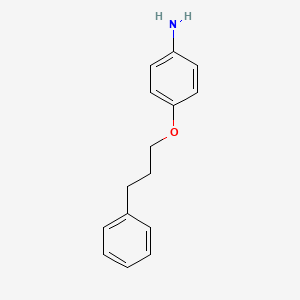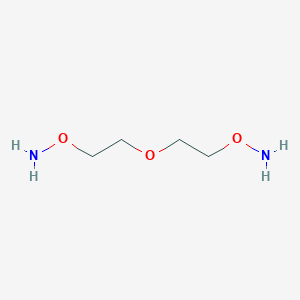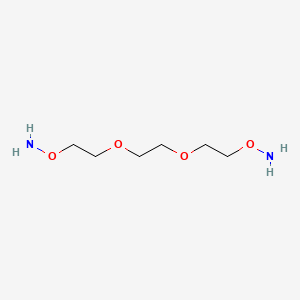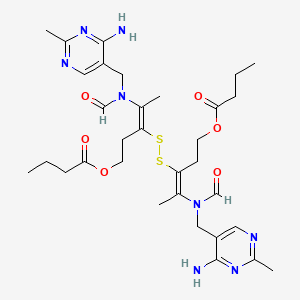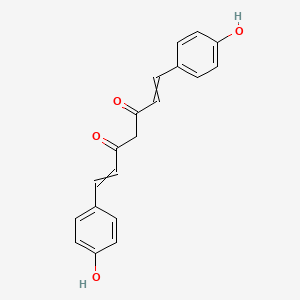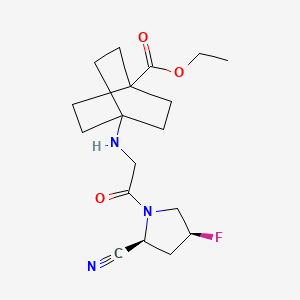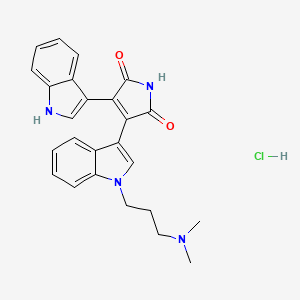
6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one
Vue d'ensemble
Description
Bragsin1 is a potent, selective, and noncompetitive inhibitor of the ArfGEF BRAG2. It inhibits Arf GTPase activation with an IC50 of 3 μM. Bragsin1 binds to the PH domain of BRAG2 and acts as a noncompetitive interfacial inhibitor. This compound has shown significant anti-cancer activity and is primarily used in scientific research .
Applications De Recherche Scientifique
Bragsin1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the inhibition of ArfGEF BRAG2 and its effects on Arf GTPase activation.
Biology: Employed in cellular studies to understand its impact on the trans-Golgi network and membrane dynamics.
Medicine: Investigated for its anti-cancer properties, particularly in breast cancer cell lines.
Industry: Utilized in the development of new drugs targeting peripheral membrane proteins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bragsin1 involves multiple steps, starting with the preparation of the core structure. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving aromatic substitution and nitration.
Functional Group Modifications: The core structure undergoes further modifications to introduce functional groups necessary for its activity. This includes fluorination and nitro group reduction.
Final Assembly: The final product is obtained through purification and crystallization processes
Industrial Production Methods
Industrial production of Bragsin1 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications
Analyse Des Réactions Chimiques
Types of Reactions
Bragsin1 undergoes several types of chemical reactions, including:
Oxidation: Bragsin1 can be oxidized under specific conditions to form various oxidation products.
Reduction: The nitro group in Bragsin1 can be reduced to an amine group using reducing agents.
Substitution: Bragsin1 can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions
Major Products Formed
The major products formed from these reactions include various derivatives of Bragsin1 with modified functional groups. These derivatives are often used to study the structure-activity relationship of the compound .
Mécanisme D'action
Bragsin1 exerts its effects by binding to the PH domain of BRAG2, preventing the activation of Arf GTPase. This binding occurs at the interface between the PH domain and the lipid bilayer, rendering BRAG2 unable to activate lipidated Arf. This mechanism disrupts the signaling pathways involved in cell motility, membrane traffic, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
SecinH3: Another inhibitor of ArfGEF, but it targets the Sec7 domain of human ArfGEFs.
Brefeldin A: Inhibits ArfGEF by targeting the Sec7 domain, but has a broader range of activity.
GolgiStop: A general inhibitor of protein transport in the Golgi apparatus
Uniqueness of Bragsin1
Bragsin1 is unique due to its selective and noncompetitive inhibition of the PH domain of BRAG2. Unlike other inhibitors that target the Sec7 domain, Bragsin1 specifically binds to the PH domain, making it a valuable tool for studying protein-membrane interactions without disrupting other cellular processes .
Propriétés
IUPAC Name |
6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO4/c1-5-2-3-7-9(10(5)15(17)18)6(16)4-8(19-7)11(12,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUSXIBCGCFOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



